Calcium tin oxide

Description

Properties

IUPAC Name |

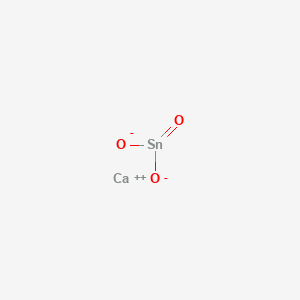

calcium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Sn/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQGTZYKXIXXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892175 | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White powder; [Alfa Aesar MSDS] | |

| Record name | Calcium tin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12013-46-6 | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tin oxide (CaSnO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Calcium Tin Oxide (CaSnO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tin oxide (CaSnO₃), a member of the perovskite family of materials, has garnered significant attention in the scientific community due to its versatile properties.[1] It is a wide bandgap semiconductor with applications in transparent conducting oxides, gas sensors, and as a host for phosphors.[1][2] A thorough understanding of its crystal structure is paramount as it dictates the material's electronic and optical properties, and thus its suitability for various technological applications. This guide provides a comprehensive analysis of the crystal structure of CaSnO₃, detailing its various polymorphs, experimental characterization techniques, and the relationship between its structure and functional properties.

Polymorphism in this compound

CaSnO₃ primarily adopts a distorted perovskite structure, though other phases can be stabilized under specific conditions.

Orthorhombic Perovskite Structure (GdFeO₃-type)

At ambient conditions, CaSnO₃ crystallizes in an orthorhombic perovskite structure, which is a distorted variant of the ideal cubic perovskite structure.[3][4] This distortion is a consequence of the relative sizes of the Ca²⁺ and Sn⁴⁺ cations, leading to a tilting of the SnO₆ octahedra.[5][6][7]

-

Space Group: The most commonly reported space group for orthorhombic CaSnO₃ is Pnma (No. 62).[3][4] Some literature also refers to the non-standard setting Pbnm.[8][9]

-

Structural Features: The structure consists of a network of corner-sharing SnO₆ octahedra, with the Ca²⁺ ions occupying the 12-fold coordinated sites within the framework.[3] The tilting of the octahedra reduces the symmetry from cubic to orthorhombic. The corner-sharing octahedral tilt angles are in the range of 33-34°.[3]

-

Coordination Environment:

-

Bonding: The Sn-O bonds are covalent in nature, forming the rigid framework of SnO₆ octahedra, while the Ca-O bonds are predominantly ionic.

Other Polymorphs

While the orthorhombic phase is the most stable, other crystal structures of CaSnO₃ have been reported:

-

Cubic Perovskite Structure: An ideal cubic perovskite structure with the space group Pm-3m (No. 221) is also known.[10][11] In this structure, the SnO₆ octahedra are not tilted.[10] The Ca²⁺ ion is coordinated to twelve oxygen atoms, and the Sn⁴⁺ ion is coordinated to six oxygen atoms.[10] This phase can be induced by factors such as supercritical CO₂ treatment, which can lead to a phase transition from orthorhombic to cubic symmetry.[12][13]

-

Trigonal (Ilmenite-type) Structure: A metastable ilmenite (B1198559) phase of CaSnO₃ with the space group R-3 (No. 148) can be synthesized.[14] This structure is different from the perovskite structure and consists of distorted CaO₆ pentagonal pyramids and SnO₆ octahedra.[14] The ilmenite phase can be transformed into the more stable perovskite structure upon annealing.[15]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the different polymorphs of CaSnO₃.

Table 1: Crystallographic Data for Orthorhombic CaSnO₃ (Space Group: Pnma)

| Parameter | Value | Reference |

| Lattice Parameters | ||

| a (Å) | 5.52 | [3] |

| b (Å) | 5.70 | [3] |

| c (Å) | 7.91 | [3] |

| α, β, γ (°) | 90 | [3] |

| Volume (ų) | 248.81 | [3] |

| Atomic Positions | x | y |

| Ca (4c) | 0.985506 | 0.053711 |

| Sn (4b) | 0 | 0.5 |

| O1 (4c) | 0.103127 | 0.461818 |

| O2 (8d) | 0.698291 | 0.298338 |

| Bond Distances | ||

| Ca-O (Å) | 2.33 - 2.81 | [3] |

| Sn-O (Å) | 2.07 | [3] |

Table 2: Crystallographic Data for Cubic CaSnO₃ (Space Group: Pm-3m)

| Parameter | Value | Reference |

| Lattice Parameters | ||

| a, b, c (Å) | 4.07 | [10] |

| α, β, γ (°) | 90 | [10] |

| Volume (ų) | 67.24 | [10] |

| Atomic Positions | x | y |

| Ca (1a) | 0 | 0 |

| Sn (1b) | 0.5 | 0.5 |

| O (3c) | 0 | 0.5 |

| Bond Distances | ||

| Ca-O (Å) | 2.88 | [10] |

| Sn-O (Å) | 2.03 | [10] |

Table 3: Crystallographic Data for Trigonal CaSnO₃ (Space Group: R-3)

| Parameter | Value | Reference |

| Lattice Parameters (Hexagonal Setting) | ||

| a (Å) | 5.487 | [15] |

| c (Å) | 15.287 | [15] |

| Bond Distances | ||

| Ca-O (Å) | 2.30, 2.46 | [14] |

| Sn-O (Å) | 2.06, 2.13 | [14] |

Experimental Protocols for Synthesis and Characterization

Synthesis Methods

Various methods are employed for the synthesis of CaSnO₃, each influencing the resulting crystal structure, morphology, and properties.

-

Solid-State Reaction: This is a conventional method involving the high-temperature reaction of precursor powders.[16]

-

Protocol:

-

Stoichiometric amounts of calcium carbonate (CaCO₃) or calcium oxide (CaO) and tin(IV) oxide (SnO₂) are intimately mixed by grinding in a mortar and pestle.

-

The mixed powder is calcined in an alumina (B75360) crucible at temperatures typically ranging from 1000 °C to 1300 °C for several hours.[16]

-

Intermediate grinding steps may be necessary to ensure a homogeneous reaction.[17]

-

-

-

Hydrothermal/Solvothermal Synthesis: These methods involve crystallization from a solution at elevated temperatures and pressures.[18][19][20]

-

Protocol (Hydrothermal):

-

Precursors such as CaCl₂ and Na₂SnO₃·3H₂O are dissolved in deionized water.[18]

-

The solutions are mixed, and the resulting slurry is transferred to a Teflon-lined stainless-steel autoclave.[18]

-

The autoclave is heated to a specific temperature (e.g., 140 °C - 200 °C) for a defined period (e.g., 10-24 hours).[18][21]

-

After cooling, the product is collected by filtration, washed with deionized water and ethanol, and dried. A subsequent calcination step may be required.[18]

-

-

-

Sol-Gel Method: This technique allows for the synthesis of highly pure and homogeneous materials at lower temperatures.[1][22]

-

Protocol:

-

Metal alkoxides or salts are dissolved in a suitable solvent to form a sol.

-

Hydrolysis and polycondensation reactions are initiated, leading to the formation of a gel.

-

The gel is dried and then calcined at a relatively low temperature to obtain the final CaSnO₃ powder.[1]

-

-

Characterization Techniques

-

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of CaSnO₃.[23][24][25][26][27]

-

Experimental Workflow:

-

A powdered sample of CaSnO₃ is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is analyzed to identify the crystal structure by comparing the peak positions and intensities to standard diffraction data (e.g., JCPDS card no. 77-1797 for orthorhombic CaSnO₃).[9][13]

-

-

-

Rietveld Refinement: This is a powerful analytical method used to refine the crystal structure parameters from powder diffraction data.[28][29][30] It involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice constants, atomic positions, and peak shape parameters.

Visualizations

Logical Relationships and Workflows

Caption: Workflow for the synthesis, characterization, and analysis of CaSnO₃ crystal structures.

Caption: Relationship between the different crystal structures of CaSnO₃.

Caption: Influence of crystal structure on the physical properties of CaSnO₃.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. msaweb.org [msaweb.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. mp-546910: CaSnO3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 12. Supercritical CO2-modulated phase transition in CaSnO3 from orthorhombic to cubic symmetry for room-temperature ferromagnetism - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Supercritical CO2-modulated phase transition in CaSnO3 from orthorhombic to cubic symmetry for room-temperature ferromagnetism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ch.ntu.edu.tw [ch.ntu.edu.tw]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Synthesis and investigation of photocatalytic properties of CaSnO3/Ag composite [jpst.irost.ir]

- 20. Hydrothermal synthesis and optical properties of Eu(3+)-doped CaSnO3 nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. research.monash.edu [research.monash.edu]

- 24. pubs.aip.org [pubs.aip.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. azom.com [azom.com]

- 27. Experimental and Theoretical Investigations of MAPbX3‐Based Perovskites (X=Cl, Br, I) for Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.aip.org [pubs.aip.org]

- 29. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 30. fkf.mpg.de [fkf.mpg.de]

An In-Depth Technical Guide to the Electronic Band Structure Calculation of Calcium Stannate (CaSnO3)

Introduction

Calcium stannate (CaSnO3) is a perovskite-type oxide semiconductor that has garnered significant attention for its potential applications in transparent conducting oxides, gas sensors, photocatalysts, and as a host material for phosphors.[1][2] Its desirable properties, including high chemical stability and a wide band gap, are fundamentally governed by its electronic structure. CaSnO3 primarily exists in an orthorhombic perovskite structure (space group Pnma) at ambient conditions, but can also be synthesized in a metastable trigonal (ilmenite-type) phase.[3][4] Understanding and accurately calculating the electronic band structure is crucial for predicting its optical and electrical properties and for designing novel devices.

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the electronic band structure of CaSnO3, targeted at researchers and professionals in materials science and semiconductor physics.

Theoretical Framework: Density Functional Theory (DFT)

The primary computational tool for investigating the electronic structure of crystalline solids like CaSnO3 is Density Functional Theory (DFT). DFT reformulates the complex many-body problem of interacting electrons into a more manageable one by using the electron density as the fundamental variable. The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (xc) functional, which approximates the quantum mechanical effects of exchange and correlation.

Commonly Used Exchange-Correlation Functionals:

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are the most common and computationally efficient functionals. While effective for structural parameters, they are known to systematically underestimate the electronic band gap of semiconductors.[5][6]

-

Hybrid Functionals (e.g., HSE06): These functionals incorporate a fraction of exact Hartree-Fock (HF) exchange with a GGA functional, correcting for the self-interaction error inherent in LDA and GGA. This approach yields significantly more accurate band gap predictions that are often in good agreement with experimental values.[3]

-

GW Approximation: This is a more advanced, computationally intensive many-body perturbation theory method built upon DFT. The GW approach (G for Green's function, W for screened Coulomb interaction) is considered a highly accurate method for calculating quasiparticle energies and band gaps.[3]

Computational Protocol for CaSnO3

A typical ab initio workflow for calculating the electronic band structure of CaSnO3 involves several key steps, from structural optimization to the final analysis of the band dispersion.

Experimental Protocols: A Step-by-Step Computational Methodology

-

Crystal Structure Definition: The calculation begins with the initial crystal structure. For orthorhombic CaSnO3, the space group is Pnma (No. 62).[7] For the trigonal phase, an ilmenite-type structure is used.[3] The atomic positions and lattice parameters can be obtained from experimental data or crystallographic databases like the Materials Project.[7]

-

Structural Relaxation: A geometry optimization is performed to find the ground-state crystal structure. In this step, the atomic positions and the lattice vectors are varied until the forces on the atoms and the stress on the unit cell are minimized below a defined convergence threshold (e.g., < 0.02 GPa).[3] This ensures that the electronic structure is calculated for the most stable atomic configuration.

-

Self-Consistent Field (SCF) Calculation: A self-consistent calculation is run on the relaxed structure to determine the ground-state electron density and the Kohn-Sham potential. A dense k-point mesh is used to accurately sample the Brillouin zone.

-

Band Structure Calculation: Using the converged electron density from the SCF step, the electronic eigenvalues (energy bands) are calculated along a specific high-symmetry path in the Brillouin zone (e.g., Γ-X-S-Y-Γ for the orthorhombic structure). This non-self-consistent calculation yields the electronic band structure diagram.

-

Density of States (DOS) Calculation: To complement the band structure, the Density of States (DOS) and Projected Density of States (PDOS) are calculated. The PDOS is particularly useful as it reveals the contribution of specific atomic orbitals (e.g., Sn 5s, O 2p) to the valence and conduction bands.[3][8]

Computational Parameters from Literature:

-

Software Packages: ABINIT[3], Crystal17[8], and other plane-wave or localized basis set codes are commonly used.

-

Pseudopotentials/Basis Sets: Norm-conserving pseudopotentials are often employed in plane-wave calculations.[3] For localized basis sets, all-electron basis sets of double-zeta valence quality or higher are used.[8]

-

Plane-Wave Energy Cutoff: A high energy cutoff (e.g., 870 eV) is necessary to ensure the convergence of the total energy and electronic properties.[3]

-

k-point Mesh: The shrinking factor for the k-point grid in the Brillouin zone is typically set to values like 8x8x8 for bulk calculations and reduced for larger supercells.[8]

-

Convergence Criteria: A strict energy convergence threshold (e.g., 10⁻⁸ Hartree) is used for the self-consistent field iterations.[8]

-

Hybrid Functional Parameters: For HSE06 calculations, the mixing parameter α, which defines the amount of exact HF exchange, can be tuned to match the experimental band gap. For trigonal CaSnO3, an optimal α of 0.28 has been reported.[3]

Quantitative Data Summary

The calculated band gap of CaSnO3 is highly dependent on the crystal phase and the computational method employed. DFT methods like LDA and GGA significantly underestimate the band gap, while hybrid functionals (HSE06) and GW calculations provide results much closer to experimental observations.

| Crystal Phase | Calculation Method | Calculated Band Gap (eV) | Nature of Band Gap | Experimental Band Gap (eV) |

| Orthorhombic | GGA | 1.95[6] | Direct[6] | 4.2 - 4.7[1][9] |

| Orthorhombic | LDA | 2.92[6] | Direct[6] | 4.2 - 4.7[1][9] |

| Orthorhombic | PBE0 | ~4.2 (from DOS plot)[8] | Direct | 4.2 - 4.7[1][9] |

| Trigonal (Ilmenite) | GGA | 2.92[3] | Indirect (Γ–ΓF)[3] | 4.4[3] |

| Trigonal (Ilmenite) | GGA-GW | 4.54[3] | Indirect (Γ–ΓF)[3] | 4.4[3] |

| Trigonal (Ilmenite) | HSE06-GW (α=0.28) | 4.39[3] | Indirect (Γ–ΓF)[3] | 4.4[3] |

Key Findings and Electronic Structure Analysis

Nature of the Band Gap

-

Orthorhombic Phase: Most theoretical studies on the orthorhombic Pnma phase report a direct band gap at the high-symmetry Γ point.[6] This makes it a promising material for optoelectronic applications.

-

Trigonal (Ilmenite) Phase: In contrast, calculations for the metastable ilmenite (B1198559) phase consistently show an indirect band gap , with the valence band maximum (VBM) located between the Γ and F points and the conduction band minimum (CBM) at the Γ point.[3]

Composition of Band Edges

Analysis of the Projected Density of States (PDOS) provides insight into the orbital character of the band edges:

-

Valence Band Maximum (VBM): The top of the valence band is predominantly formed by the O 2p atomic orbitals.[3]

-

Conduction Band Minimum (CBM): The bottom of the conduction band is mainly composed of the Sn 5s states.[3]

This orbital character is typical for stannate perovskites and is central to their electronic and optical properties. The transition from the O 2p states to the Sn 5s states defines the fundamental band gap.

Experimental Validation

While DFT provides a powerful predictive framework, experimental validation is essential.

-

Optical Spectroscopy: Techniques like UV-Visible spectroscopy are used to measure the optical band gap. By analyzing the absorption spectrum, one can determine the band gap energy, although this method does not directly resolve the band dispersion.[5]

-

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is the most direct experimental technique for mapping the electronic band structure of a material.[10] It measures the kinetic energy and emission angle of photoelectrons, which can be used to reconstruct the energy-momentum relationship of electrons within the solid. While challenging for wide-band-gap insulators, ARPES remains the gold standard for validating calculated band dispersions.

Conclusion

The electronic band structure of CaSnO3 is a key determinant of its functionality as a wide-band-gap semiconductor. Ab initio calculations based on Density Functional Theory are indispensable for understanding its electronic properties. While standard GGA and LDA functionals provide a qualitative picture, more advanced methods like the HSE06 hybrid functional and the GW approximation are necessary to achieve quantitative agreement with experimental band gaps.[3][6] Calculations show that the common orthorhombic phase possesses a direct band gap, whereas the trigonal phase has an indirect gap. The band edges are consistently defined by O 2p states at the valence band maximum and Sn 5s states at the conduction band minimum.[3] This comprehensive understanding of the computational methodologies and electronic characteristics of CaSnO3 is vital for guiding future research and development of this promising material.

References

- 1. researchgate.net [researchgate.net]

- 2. Wide-Bandgap CaSnO3 Perovskite As an Efficient and Selective Deep-UV Absorber for Self-Powered and High-Performance p-i-n Photodetector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. iris.unito.it [iris.unito.it]

- 9. arxiv.org [arxiv.org]

- 10. arxiv.org [arxiv.org]

density functional theory studies of CaSnO3

An In-depth Technical Guide to Density Functional Theory Studies of Calcium Stannate (CaSnO₃)

Introduction

Calcium stannate (CaSnO₃), a member of the perovskite family of materials, has garnered significant scientific interest due to its diverse and promising applications. At ambient conditions, it crystallizes into a distorted orthorhombic structure.[1] Its properties, including a wide bandgap, high physical and chemical stability, and unique optoelectronic characteristics, make it a suitable candidate for various technologies.[2] Applications range from components in thermally stable capacitors and gas sensors to photocatalysts for environmental remediation and anode materials for lithium-ion batteries.[1][2]

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the intrinsic properties of CaSnO₃ at the atomic level. DFT calculations provide fundamental insights into the structural, electronic, optical, and thermodynamic characteristics of this material, complementing and guiding experimental research. This guide offers a comprehensive overview of the key findings from DFT studies on CaSnO₃, presenting quantitative data, methodological details, and visual workflows for researchers and professionals in materials science.

Structural Properties and Stability

At ambient conditions, CaSnO₃ adopts an orthorhombic GdFeO₃-type perovskite structure belonging to the Pbnm space group.[1][3] This structure is characterized by a tilting of the SnO₆ octahedra.[1] DFT calculations have been extensively used to determine the equilibrium lattice parameters, showing good agreement with experimental data. Various exchange-correlation functionals, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), have been employed for geometry optimization.[4][5] It is a common observation that GGA functionals tend to slightly overestimate lattice parameters compared to experimental values.[6]

Studies have also investigated the stability of CaSnO₃ under pressure, predicting its orthorhombic structure to be stable up to approximately 40 GPa.[3]

Table 1: Structural Parameters of Orthorhombic CaSnO₃

| Method | a (Å) | b (Å) | c (Å) | Source |

| Theoretical (DFT) | ||||

| GGA-PBE | 5.5450 | 5.6620 | 7.8814 | [7] |

| LDA | - | - | - | [4] |

| Experimental | ||||

| X-ray Diffraction | - | - | - | [8] |

| Pseudocubic (thin film) | ~3.943 | - | - | [9] |

Note: A comprehensive list of lattice parameters from various DFT functionals and experimental measurements can be found in the cited literature.[3][4][8]

Electronic Properties

The electronic band structure determines the conductivity and optical behavior of a material. DFT calculations have been crucial in characterizing CaSnO₃ as a wide-bandgap semiconductor. The calculated band gap is highly dependent on the chosen exchange-correlation functional. Standard LDA and GGA functionals are well-known to underestimate the band gap of semiconductors.[10] Hybrid functionals, such as HSE06, and quasiparticle approaches like the GW approximation, provide more accurate predictions that align better with experimental observations.[11]

Experimental studies report a direct bandgap in the range of 4.2-4.9 eV and an ultrawide bandgap between 4.2-4.4 eV.[2][9][12] DFT calculations using GGA and LDA estimate a direct energy gap of 1.95 eV and 2.92 eV, respectively.[4] Another DFT study calculated the band gap for CaSnO₃ to be 2.00 eV, which is smaller than the experimental value of 3.87 eV.[10] Analysis of the Partial Density of States (PDOS) reveals that the valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) is dominated by Sn 5s states.

Table 2: Calculated and Experimental Band Gaps of CaSnO₃

| Method | Band Gap (eV) | Type | Source |

| Theoretical (DFT/GW) | |||

| GGA | 1.95 | Direct | [4] |

| LDA | 2.92 | Direct | [4] |

| GGA | 2.00 | - | [10] |

| PBE0 (hybrid) | 5.6 | - | [13] |

| GW approximation | 4.54 | Indirect | [11] |

| Experimental | |||

| Optical Absorption | 4.2 - 4.9 | Direct | [9] |

| Optical Absorption | 4.2 - 4.4 | - | [2][12] |

| - | 3.87 | - | [10] |

| Optical Absorption | 4.4 | - | [11] |

Optical Properties

DFT calculations are used to simulate various optical properties, including the dielectric function, refractive index, and absorption coefficient. These theoretical investigations help in understanding the interaction of CaSnO₃ with electromagnetic radiation, which is vital for its application in optoelectronic devices.[14] The optical absorption is reported to increase for photon energies greater than 7.0 eV, which is attributed to electronic transitions between O 2p valence states and Ca 3d conduction states.[4]

Vibrational and Thermodynamic Properties

The dynamical stability of the CaSnO₃ crystal lattice has been confirmed by phonon dispersion calculations, which show the absence of imaginary frequencies throughout the Brillouin zone.[6][15] Density Functional Perturbation Theory (DFPT) is a common method to compute these vibrational properties.[6][7] These calculations also provide the basis for determining thermodynamic properties like entropy, enthalpy, and heat capacity as a function of temperature, within the quasi-harmonic approximation.[3][6]

Defect and Doping Studies

The functionality of perovskite oxides is often governed by the presence of intrinsic point defects and extrinsic dopants. DFT is an invaluable tool for studying the formation energies and electronic consequences of these defects.

Intrinsic Defects

In stoichiometric CaSnO₃, antisite defect complexes (CaSn²⁻ + SnCa²⁺) are predicted to be the most stable.[10] Under non-stoichiometric conditions, such as an excess of CaO, the formation of oxygen vacancies (Vₒ²⁺) and CaSn antisite defects is favorable.[10] DFT studies on oxygen vacancies show they tend to reduce the neighboring Sn atoms, creating an energy band within the bandgap of the pristine material.[13] Unlike in some other perovskites, the oxygen vacancy in CaSnO₃ is found to be positively charged, meaning the two valence electrons are not trapped within the vacancy to form an F-center.[13]

Extrinsic Doping

DFT has been employed to model the effects of doping CaSnO₃ with various elements to tune its properties.

-

Neodymium (Nd): First-principles calculations have been used to support experimental findings on Nd-doping, which can enhance electrical conductivity.[16]

-

Copper (Cu): When a Sn atom is substituted by a Cu atom, the most stable configuration corresponds to the Cu atom being a first neighbor to an oxygen vacancy.[13]

-

Strontium (Sr): Sr-doped CaSnO₃ is found to be the most thermodynamically stable configuration among several A-site doping scenarios, with defect formation energies as low as -2.55 eV.[4][17]

Computational Methodologies

The accuracy and reliability of DFT studies depend heavily on the computational parameters and methods chosen. Below are the typical protocols employed in the study of CaSnO₃.

Software and Core Methods

-

DFT Codes: A variety of software packages are used, including CASTEP[7], CRYSTAL[3][13], and others implementing plane-wave pseudopotential or localized basis set approaches.

-

Exchange-Correlation Functionals:

-

LDA (Local Density Approximation): Often used for initial structural calculations.[4][5]

-

GGA (Generalized Gradient Approximation): Commonly the Perdew–Burke–Ernzerhof (PBE) functional is used for geometry optimization and electronic structure calculations.[4][7]

-

Hybrid Functionals: Functionals like PBE0[13] and HSE06[4] include a portion of exact Hartree-Fock exchange to correct for the bandgap underestimation of LDA/GGA.

-

-

Basis Sets and Pseudopotentials:

-

Norm-conserving pseudopotentials are frequently used within the GGA framework.[7]

-

The calculations are often performed using a plane-wave basis set.

-

Calculation Parameters

-

Supercells: For defect calculations, supercells (e.g., 2x2x2) are constructed from the primitive unit cell to minimize interactions between periodically repeated defects.[13] A 160-atom supercell has been used for such studies.[13]

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the grid is chosen to ensure convergence of the total energy.

-

Convergence Criteria: Tight convergence tolerances are set for the self-consistent field (SCF) cycles, typically around 10⁻⁸ Hartree for energy.[13]

-

Vibrational Properties: Density Functional Perturbation Theory (DFPT) is the standard method for calculating phonon frequencies and vibrational spectra.[6][7]

Visualized Workflows and Relationships

To clarify the logical flow of a typical DFT investigation and the relationships between calculations and material properties, the following diagrams are provided.

Caption: A generalized workflow for DFT studies of CaSnO₃.

Caption: Relationship between core DFT outputs and derived properties.

Conclusion

Density Functional Theory has proven to be an indispensable tool for elucidating the fundamental properties of CaSnO₃. Computational studies have successfully predicted its structural parameters, shed light on its electronic and optical characteristics, confirmed its dynamical stability, and provided critical insights into the behavior of native defects and dopants. The synergy between DFT calculations and experimental investigations continues to accelerate the development of CaSnO₃-based materials for advanced technological applications. Future work may focus on more complex phenomena, such as interfacial properties in heterostructures, charge transport dynamics, and the detailed mechanisms of photocatalysis, utilizing increasingly sophisticated computational methods.

References

- 1. scielo.br [scielo.br]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.ufrn.br [repositorio.ufrn.br]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. Composition dependent intrinsic defect structures in ASnO3 (A = Ca, Sr, Ba) [jmst.org]

- 11. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 12. Wide-Bandgap CaSnO3 Perovskite As an Efficient and Selective Deep-UV Absorber for Self-Powered and High-Performance p-i-n Photodetector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.unito.it [iris.unito.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. d-nb.info [d-nb.info]

theoretical modeling of calcium tin oxide properties

An In-depth Technical Guide to the Theoretical Modeling of Calcium Tin Oxide (CaSnO3) Properties

Introduction

This compound (CaSnO3), a perovskite oxide, has garnered significant attention for its potential applications in optoelectronic devices, gas sensors, and as a host for phosphors.[1][2] Its wide bandgap and high electron mobility make it a promising material for transparent conducting oxides.[3] Theoretical modeling, particularly using density functional theory (DFT), is a powerful tool for understanding and predicting the material's fundamental properties, thereby guiding experimental synthesis and device engineering. This technical guide provides a comprehensive overview of the theoretical methodologies used to model the structural, electronic, and optical properties of CaSnO3, aimed at researchers and scientists in materials science and drug development.

Structural Properties and Modeling

The foundational step in the theoretical investigation of CaSnO3 is the determination of its crystal structure. CaSnO3 most commonly crystallizes in an orthorhombic perovskite structure with the Pnma space group, although a cubic Pm-3m phase also exists.[4][5] Theoretical modeling is employed to predict the stable crystal structure, lattice parameters, and bond lengths.

Experimental Protocol: DFT for Structural Optimization

The following protocol outlines a typical DFT-based approach for the structural optimization of CaSnO3:

-

Initial Structure Definition: An initial crystal structure is chosen as the starting point for the calculations. For CaSnO3, this is typically the experimentally observed orthorhombic Pnma structure.[5]

-

Computational Parameters Selection:

-

Software: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO are commonly used DFT codes.[6]

-

Pseudopotentials: The projector-augmented wave (PAW) method is a standard choice for describing the electron-ion interactions.[6]

-

Exchange-Correlation Functional: The selection of the exchange-correlation functional is crucial for accuracy. The Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof parameterization (GGA-PBE) is often used for structural relaxation.[6][7] For higher accuracy, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) or B3LYP can be employed.[2][7][8]

-

Energy Cutoff and k-point Mesh: A plane-wave energy cutoff and a Monkhorst-Pack k-point mesh are chosen and tested for convergence to ensure the total energy is converged to within a specified tolerance.

-

-

Structural Relaxation: The atomic positions and the lattice cell are relaxed to minimize the forces on the atoms and the stress on the unit cell.

-

Data Analysis: The final relaxed structure yields the equilibrium lattice parameters, bond lengths, and angles.

Data Presentation: Structural Parameters

The following table summarizes theoretical and experimental lattice parameters for orthorhombic CaSnO3.

| Lattice Parameter | Theoretical (GGA-PBE) (Å) | Theoretical (HSE06) (Å) | Theoretical (B3LYP) (Å) | Experimental (Å) |

| a | 5.4982 | 5.52 | 5.53 | 5.53 |

| b | 5.6356 | 5.74 | 5.75 | 5.75 |

| c | 7.8651 | 7.97 | 7.99 | 7.99 |

Note: Theoretical values are representative and can vary slightly based on the specific computational setup. Experimental values are from X-ray diffraction studies.

Visualization: Structural Modeling Workflow

References

- 1. iris.unito.it [iris.unito.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. High-throughput DFT calculations of formation energy, stability and oxygen vacancy formation energy of ABO3 perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CaSnO3 perovskite structure stability

An In-depth Technical Guide on the Structural Stability of CaSnO3 Perovskite

Executive Summary

Calcium stannate (CaSnO₃) is an alkaline earth perovskite from the ABO₃ family that is garnering significant attention for its diverse applications, including as a capacitor component, gas sensor, host for phosphors, and as a photocatalyst.[1][2][3] Its utility is intrinsically linked to its high physical and chemical stability.[4][5] This document provides a comprehensive technical overview of the structural stability of CaSnO₃, detailing its various crystalline phases, the factors governing their stability, and the experimental methodologies used for its synthesis and characterization. Quantitative data is summarized for comparative analysis, and key processes are visualized to elucidate complex relationships.

Crystalline Structures of CaSnO₃

The stability of CaSnO₃ is best understood through its different crystallographic polymorphs. While the ideal perovskite structure is cubic, CaSnO₃ most commonly adopts a distorted orthorhombic structure at ambient conditions, and can be forced into other structures under specific conditions.

-

Orthorhombic (Pbnm/Pnma) : At ambient conditions, CaSnO₃ crystallizes in a GdFeO₃-type orthorhombic structure.[1] This is a distorted version of the ideal cubic perovskite, characterized by a tilting of the corner-sharing SnO₆ octahedra.[1][6] This distortion is a key factor in its stability under standard conditions.

-

Cubic (Pm-3m) : This represents the ideal, high-symmetry perovskite structure with no octahedral tilting.[7] Density Functional Theory (DFT) calculations indicate that this phase has a higher energy (Energy Above Hull of 0.210 eV/atom) than the orthorhombic phase, suggesting it is less stable under standard conditions.[7] However, a phase transition from orthorhombic to cubic has been experimentally induced using supercritical CO₂ treatment.[8]

-

Ilmenite (R-3) : A trigonal, non-perovskite polymorph of CaSnO₃ has also been synthesized.[9] This structure is distinct from the corner-sharing octahedra framework of perovskites.

-

Post-Perovskite (CaIrO₃-type) : Under high pressure and temperature, CaSnO₃ perovskite transforms into a post-perovskite phase.[10] This transition is significant in geochemical contexts, as CaSnO₃ serves as a low-pressure analogue for MgSiO₃, a major component of the Earth's mantle.[10] This high-pressure phase is notably quenchable, meaning it can be preserved at ambient conditions after synthesis.[10]

Factors Influencing Structural Stability

The specific crystalline phase and overall stability of CaSnO₃ are governed by a combination of thermodynamic, kinetic, and chemical factors.

Tolerance Factor

The Goldschmidt tolerance factor (t) is a widely used empirical indicator for predicting the stability of the perovskite structure. It is calculated based on the ionic radii of the constituent ions (A, B, and X).

The formula is: t = (rA + rX) / (√2 * (rB + rX))

For CaSnO₃:

-

rA (Ca²⁺, 12-coordinate): 1.34 Å

-

rB (Sn⁴⁺, 6-coordinate): 0.69 Å

-

rX (O²⁻, 6-coordinate): 1.40 Å

Calculation: t = (1.34 + 1.40) / (√2 * (0.69 + 1.40)) ≈ 0.927

A 't' value between 0.8 and 1.0 is generally considered favorable for perovskite formation. The value of ~0.927 for CaSnO₃ is well within this range, predicting a stable perovskite structure. However, since it deviates from the ideal value of 1.0, it correctly suggests that a distorted (i.e., orthorhombic) rather than a cubic structure is most stable. It is important to note that while the Goldschmidt factor is a useful guideline, newer, more sophisticated tolerance factors have been developed that achieve higher predictive accuracy (up to 92%) for classifying compounds as perovskite or non-perovskite.[11]

Pressure and Temperature

External conditions play a critical role in the phase stability of CaSnO₃.

-

Pressure : The orthorhombic phase is stable up to significant pressures.[1][12] At very high pressures, it undergoes a phase transition to the post-perovskite structure.[13] Theoretical calculations predicted this transition at ~12 GPa, while experimental studies using laser-heated diamond-anvil cells observed it above 40 GPa and 2000 K.[10][13][14] Increasing pressure enhances the octahedral distortion before the transition occurs.[10]

-

Temperature : CaSnO₃ exhibits remarkable thermal stability, maintaining its orthorhombic structure even at extreme temperatures.[5]

Synthesis Methodology

The choice of synthesis route can influence the resulting crystal phase, purity, and morphology, which in turn affect stability. High-temperature solid-state reactions typically yield the stable orthorhombic phase.[2] Lower-temperature methods like hydrothermal and co-precipitation routes can produce nanocrystals and other morphologies, often via a CaSn(OH)₆ precursor which is later converted to CaSnO₃ by calcination.[2][15]

Defects and Doping

The presence of defects, such as oxygen vacancies, can impact the electronic structure and stability of the material.[16] Doping the Ca or Sn sites with other elements is a common strategy to modify its properties. For example, doping with Manganese (Mn) was found to alter the optical band gap and electrical properties while retaining the orthorhombic structure.[17]

Quantitative Data Summary

The following tables summarize key quantitative data for different CaSnO₃ polymorphs.

Table 1: Crystallographic Data of CaSnO₃ Polymorphs

| Property | Orthorhombic (Pnma) | Cubic (Pm-3m) | Ilmenite (R-3) |

| Crystal System | Orthorhombic | Cubic | Trigonal |

| Space Group | Pnma (62)[6] | Pm-3m (221)[7] | R-3 (148)[9] |

| Lattice a (Å) | 5.52[6] | 4.07[7] | 5.52[9] |

| Lattice b (Å) | 5.70[6] | 4.07[7] | 5.52[9] |

| Lattice c (Å) | 7.91[6] | 4.07[7] | 15.31[9] |

| α, β, γ (°) | 90, 90, 90[6] | 90, 90, 90[7] | 90, 90, 120[9] |

| Volume (ų) | 248.81[6] | 67.24[7] | 403.60[9] |

Table 2: Selected Bond Lengths and Thermodynamic Properties

| Property | Orthorhombic (Pnma) | Cubic (Pm-3m) |

| Ca-O Bond Lengths (Å) | 2.33 - 2.81[6] | 2.88[7] |

| Sn-O Bond Lengths (Å) | 2.07[6] | 2.03[7] |

| SnO₆ Tilt Angles (°) | 33 - 34[6] | Not tilted[7] |

| Predicted Formation Energy | - | -2.484 eV/atom[7] |

| Energy Above Hull | 0 eV/atom (ground state) | 0.210 eV/atom[7] |

| Band Gap | 4.2 - 4.4 eV[3][18] | 1.39 eV (predicted)[7] |

Table 3: Elastic Properties of Orthorhombic CaSnO₃

| Elastic Modulus | Value (GPa) | Method |

| Bulk Modulus (K) | 166 (2) | Ultrasonic Interferometry[12] |

| Shear Modulus (G) | 88 (1) | Ultrasonic Interferometry[12] |

| C₁₁, C₂₂, C₃₃ | 270 - 290 | Brillouin Scattering (Single Crystal)[4] |

| C₄₄, C₅₅, C₆₆ | 90 - 98 | Brillouin Scattering (Single Crystal)[4] |

| C₁₂, C₁₃, C₂₃ | 100 - 120 | Brillouin Scattering (Single Crystal)[4] |

Experimental Protocols

Synthesis Methods

-

Solid-State Reaction:

-

Stoichiometric amounts of high-purity precursor powders (e.g., CaO or CaCO₃, and SnO₂) are intimately mixed, typically by ball milling.

-

The mixed powder is pressed into pellets.

-

The pellets are calcined in air at high temperatures, often exceeding 1200°C, for extended periods (e.g., 24 hours).[2]

-

Intermediate grinding and re-pelletizing steps may be required to ensure a homogeneous, single-phase product.

-

-

Hydrothermal Synthesis:

-

Soluble precursors of calcium (e.g., CaCl₂) and tin (e.g., SnCl₄·5H₂O) are dissolved in a solvent, typically deionized water.

-

A precipitating agent (e.g., NaOH or KOH) is added to the solution to adjust the pH and induce the formation of a precursor, often CaSn(OH)₆.

-

The resulting suspension is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 180-200°C) and maintained for several hours.[2]

-

After cooling, the product is collected by centrifugation, washed with deionized water and ethanol, and dried.

-

A final calcination step (e.g., at 500-700°C) is often performed to convert the precursor into crystalline CaSnO₃.[2][15]

-

Characterization Techniques

-

X-Ray Diffraction (XRD): This is the primary technique for phase identification and structural analysis. Rietveld refinement of the XRD pattern is used to determine the space group, lattice parameters, and atomic positions, confirming the crystalline phase and purity of the synthesized material.[17]

-

Brillouin Scattering: This non-destructive optical technique is used to measure the velocity of acoustic waves (phonons) in a material. For single crystals, it allows for the determination of the full set of elastic constants (Cij), providing fundamental insight into the mechanical stability and stiffness of the material.[4]

-

Density Functional Theory (DFT) Calculations: Computational methods are used to investigate phase stability, predict phase transitions under pressure, and calculate properties like formation energies and electronic band structures. These calculations provide a theoretical framework that complements experimental findings.[13][19]

Visualizations

Caption: Relationship between synthesis precursors, methods, and resulting CaSnO₃ products.

Caption: Typical experimental workflow for investigating CaSnO₃ perovskite stability.

Caption: Key intrinsic and extrinsic factors that influence CaSnO₃ structural stability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Wide-Bandgap CaSnO3 Perovskite As an Efficient and Selective Deep-UV Absorber for Self-Powered and High-Performance p-i-n Photodetector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]

- 5. arxiv.org [arxiv.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Supercritical CO2-modulated phase transition in CaSnO3 from orthorhombic to cubic symmetry for room-temperature ferromagnetism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Searching for post-perovskite transition in CaSnO3 at high pressure: an ultrasonic velocity study to 18 GPa | Semantic Scholar [semanticscholar.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. New high-pressure phase relations in CaSnO3 | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. iris.unito.it [iris.unito.it]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to Phonon Dispersion in Calcium Tin Oxide

Abstract

Calcium tin oxide (CaSnO3), a perovskite material, is of significant interest due to its diverse potential applications, including as a capacitor component, a host for phosphors, and as a high-capacity anode material for Li-ion batteries.[1] A thorough understanding of its lattice dynamics, particularly the phonon dispersion, is crucial for predicting its thermal, elastic, and electronic properties. This technical guide provides a comprehensive overview of the phonon dispersion in the orthorhombic phase of CaSnO3, consolidating theoretically calculated data and available experimental results. Detailed methodologies for both computational and experimental techniques are presented to facilitate further research and application development.

Introduction to Phonon Dispersion in CaSnO3

At ambient conditions, this compound crystallizes in an orthorhombic perovskite structure with the space group Pnma (alternatively referred to as Pbnm).[2] This structure consists of a framework of corner-sharing SnO6 octahedra that are tilted and distorted relative to the ideal cubic perovskite structure. These structural intricacies give rise to a complex phonon dispersion landscape.

The study of phonon dispersion, which describes the relationship between the frequency of lattice vibrations and their wave vector, is fundamental to understanding a material's properties. For CaSnO3, the phonon spectrum has been primarily investigated through theoretical ab initio calculations, with experimental validation largely coming from Raman spectroscopy, which probes zone-center optical phonons.

Crystal Structure of Orthorhombic CaSnO3

The orthorhombic Pnma structure of CaSnO3 is the most stable phase under ambient conditions. The Sn4+ cations are octahedrally coordinated with six O2- anions, forming a network of corner-sharing octahedra. The Ca2+ cations occupy the larger voids within this framework. The tilting of the SnO6 octahedra reduces the symmetry from the ideal cubic perovskite structure.

Below is a diagram illustrating the arrangement of atoms in the orthorhombic Pnma crystal structure of CaSnO3.

Caption: Simplified 2D representation of the CaSnO3 orthorhombic unit cell.

Theoretical Framework and Computational Data

The phonon dispersion of CaSnO3 has been predominantly studied using ab initio calculations based on Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT). These methods provide a powerful means to predict the vibrational properties of crystalline solids from first principles.

Calculated Phonon Dispersion

The calculated phonon dispersion curves for orthorhombic CaSnO3 along high-symmetry directions in the Brillouin zone show no imaginary frequencies, indicating the dynamical stability of this phase. The dispersion consists of acoustic and optical branches. The acoustic modes, with frequencies approaching zero at the Γ point, correspond to in-phase movements of the atoms in the unit cell. The optical modes, with finite frequencies at the Γ point, involve out-of-phase movements of the atoms.

Quantitative Phonon Frequency Data

Table 1: Calculated Normal Modes of Orthorhombic CaSnO3 at the Γ point

| Mode Symmetry | Calculated Frequency (cm-1) | Activity |

| B1g | 125 | Raman |

| Ag | 148 | Raman |

| B3u | 150 | IR |

| B2g | 161 | Raman |

| B1u | 163 | IR |

| Ag | 179 | Raman |

| B3g | 182 | Raman |

| B2u | 184 | IR |

| B3u | 204 | IR |

| Ag | 227 | Raman |

| B2g | 230 | Raman |

| B1g | 248 | Raman |

| B1u | 260 | IR |

| B3g | 265 | Raman |

| Ag | 275 | Raman |

| B2u | 290 | IR |

| B3u | 321 | IR |

| B1g | 355 | Raman |

| B2g | 380 | Raman |

| B1u | 400 | IR |

| Ag | 443 | Raman |

| B3g | 460 | Raman |

| B2u | 470 | IR |

| B3u | 500 | IR |

| B2g | 506 | Raman |

| B1g | 520 | Raman |

| Ag | 530 | Raman |

| B1u | 540 | IR |

| B3g | 550 | Raman |

| B2u | 560 | IR |

| B3u | 570 | IR |

| Ag | 580 | Raman |

| B2g | 600 | Raman |

| B1g | 620 | Raman |

| B1u | 640 | IR |

| B3g | 660 | Raman |

| B2u | 680 | IR |

| B3u | 700 | IR |

Note: This table is a synthesized representation based on available calculated data. The exact frequencies may vary slightly between different computational studies.

Experimental Investigations

Experimental data on the full phonon dispersion of CaSnO3, typically obtained through inelastic neutron scattering, is scarce. However, Raman spectroscopy has been employed, particularly in conjunction with high-pressure studies, to probe the zone-center optical phonons.

High-Pressure Raman Spectroscopy

High-pressure Raman spectroscopy studies on CaSnO3 have been conducted to investigate its structural stability and vibrational properties under compression. These experiments have confirmed that the orthorhombic Pbnm structure is stable up to at least 26 GPa.[1] The Raman-active modes show a systematic shift to higher frequencies with increasing pressure, which is characteristic of the stiffening of the crystal lattice.

Table 2: Experimentally Observed Raman Modes of CaSnO3 at Ambient Conditions

| Observed Frequency (cm-1) |

| 165 |

| 185 |

| 223 |

| 230 |

| 250 |

| 267 |

| 281 |

| 307 |

| 360 |

| 445 |

| 511 |

| 702 |

Source: Data compiled from room-temperature Raman spectroscopy studies.[3]

Comparison between the calculated and experimental Raman frequencies shows a reasonable agreement, providing confidence in the theoretical models.

Methodologies

Experimental Protocol: High-Pressure Raman Spectroscopy

The following provides a generalized protocol for high-pressure Raman spectroscopy of perovskite oxides using a diamond anvil cell (DAC).

Caption: Workflow for high-pressure Raman spectroscopy using a diamond anvil cell.

-

Sample Preparation: A fine powder of the synthesized CaSnO3 is loaded into a small hole (the sample chamber) drilled in a metal gasket. A few small ruby chips are also placed in the chamber to serve as a pressure calibrant.

-

Pressure Medium: A pressure-transmitting medium, such as a 4:1 methanol-ethanol mixture, is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions.

-

DAC Assembly: The diamond anvil cell is assembled and sealed.

-

Pressure Application: Pressure is applied by turning the screws of the DAC, which pushes the two diamond anvils together.

-

Raman Measurement: The DAC is placed under a Raman microscope. A laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

-

Pressure Determination: The pressure inside the sample chamber is determined by measuring the shift in the fluorescence lines of the ruby chips.

-

Data Collection: Raman spectra are collected at various pressures, and the shifts of the phonon modes are recorded.

Computational Protocol: Ab Initio Phonon Calculation

The following outlines a typical workflow for calculating phonon dispersion from first principles using DFT and DFPT.

Caption: Workflow for calculating phonon dispersion using DFPT.

-

Structure Optimization: The crystal structure of CaSnO3 is fully relaxed to its ground state by minimizing the forces on the atoms and the stress on the unit cell.

-

Electronic Ground State Calculation: A self-consistent field (SCF) calculation is performed to determine the electronic ground state of the optimized structure.

-

DFPT Calculation: Density Functional Perturbation Theory is employed to calculate the linear response of the system to atomic displacements. This yields the dynamical matrices for a grid of q-vectors in the Brillouin zone.

-

Force Constant Calculation: The dynamical matrices are Fourier transformed to obtain the real-space interatomic force constants.

-

Phonon Dispersion and DOS: The force constants are used to calculate the dynamical matrix at any arbitrary q-vector. By solving the eigenvalue problem for the dynamical matrix along high-symmetry paths in the Brillouin zone, the phonon dispersion curves are obtained. The phonon density of states (DOS) is calculated by sampling the phonon frequencies over the entire Brillouin zone.

Conclusion

The phonon dispersion of orthorhombic CaSnO3 has been primarily characterized through theoretical ab initio calculations, which predict a dynamically stable structure. The calculated phonon frequencies at the Γ point are in good agreement with experimental data from Raman spectroscopy. High-pressure Raman studies have confirmed the stability of the orthorhombic phase and have provided insight into the behavior of the zone-center optical phonons under compression. The detailed computational and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the lattice dynamics and related properties of CaSnO3 and other perovskite materials. Further experimental work, particularly inelastic neutron scattering, is needed to provide a complete experimental validation of the calculated phonon dispersion curves.

References

quasiparticle band structure of CaSnO3

An In-depth Technical Guide to the Quasiparticle Band Structure of Calcium Stannate (CaSnO3)

Calcium stannate (CaSnO3), an inorganic perovskite oxide, has garnered significant attention for its potential applications in optoelectronics, from transparent conducting oxides to deep-UV photodetectors.[1] Its utility is fundamentally governed by its electronic band structure. Accurately determining the band gap and carrier effective masses is crucial for device design and performance optimization.

This guide provides a detailed overview of the , focusing on its common polymorphs. It contrasts standard density functional theory (DFT) calculations with more accurate many-body perturbation theory approaches, such as the GW approximation, and compares theoretical predictions with available experimental data.

Crystalline Polymorphs of CaSnO3

CaSnO3 can crystallize in several structures, with the most commonly studied being the orthorhombic perovskite and a metastable trigonal (ilmenite-type) phase.[2]

-

Orthorhombic (GdFeO3-type) : This is the stable perovskite structure at ambient conditions, belonging to the Pnma space group.[3] In this structure, SnO6 octahedra are corner-sharing.[3]

-

Trigonal (Ilmenite-type) : This rhombohedral phase (R-3 space group) is a metastable form of CaSnO3 that can be synthesized under specific conditions, such as high pressure, and transforms into the perovskite structure upon annealing.[2]

The electronic properties, particularly the band gap, are highly dependent on the crystal structure.

Quasiparticle Band Structure of Trigonal CaSnO3

Theoretical studies employing many-body perturbation theory via the GW approximation have provided significant insights into the electronic structure of the trigonal ilmenite-type CaSnO3. These calculations offer a more accurate description of the quasiparticle energies compared to standard DFT approaches.

Calculations show that trigonal CaSnO3 is an indirect band gap semiconductor.[2][4] The valence band maximum (VBM) is located along the Γ–F direction of the Brillouin zone, while the conduction band minimum (CBM) is at the high-symmetry Γ point.[2] The top of the valence band is primarily composed of O 2p, Ca p, and Sn p/d atomic orbitals, whereas the bottom of the conduction band is dominated by Sn s states.[2]

Standard DFT within the Generalized Gradient Approximation (GGA) significantly underestimates the band gap, predicting a value of 2.92 eV.[2][4] The quasiparticle GW calculations correct this, yielding an indirect band gap of 4.54 eV, which is in close agreement with the experimental value of 4.4 eV.[2] Further refinement using a hybrid functional (HSE06) as a starting point for the GW calculation (HSE06-based GW) can achieve even better agreement, yielding a gap of 4.39 eV with an optimized amount of exact Hartree-Fock exchange.[2]

Data Summary: Electronic Properties of Trigonal (Ilmenite-type) CaSnO3

| Property | Method | Value (eV) | VBM Location | CBM Location | Reference |

| Indirect Band Gap | GGA | 2.92 | Γ–F | Γ | [2][4] |

| GW | 4.54 | Γ–F | Γ | [2][4] | |

| HSE06-based GW | 4.39 | Γ–F | Γ | [2] | |

| Experimental | 4.4 | - | - | [2] |

Electronic Structure of Orthorhombic CaSnO3

For the more common orthorhombic perovskite structure, theoretical calculations have also been performed, primarily using standard DFT. These calculations suggest that orthorhombic CaSnO3 has a direct band gap at the Γ point.[5] However, as with the trigonal phase, standard DFT functionals significantly underestimate the band gap compared to experimental observations on thin films.

DFT calculations with the Local Density Approximation (LDA) and GGA predict direct band gaps of 2.92 eV and 1.95 eV, respectively.[5] In contrast, experimental measurements on CaSnO3 thin films report a much wider band gap in the range of 4.2 to 4.4 eV.[1][6] This discrepancy highlights the limitations of standard DFT for this material and suggests that quasiparticle corrections are necessary for an accurate prediction. The computed effective masses for electrons in the orthorhombic structure are small and nearly isotropic, which is a favorable characteristic for applications requiring high carrier mobility.[5]

Data Summary: Electronic Properties of Orthorhombic (Perovskite) CaSnO3

| Property | Method | Value | Symmetry Direction | Reference |

| Direct Band Gap | GGA | 1.95 eV | Γ–Γ | [5] |

| LDA | 2.92 eV | Γ–Γ | [5] | |

| Experimental (Thin Film) | 4.2 - 4.4 eV | - | [1] | |

| Electron Effective Mass | GGA | 0.31 m₀ | Γ–X | [5] |

| 0.30 m₀ | Γ–Y | [5] | ||

| 0.30 m₀ | Γ–Z | [5] | ||

| Hole Effective Mass (light) | GGA | 0.20 m₀ | Γ–X | [5] |

| 0.20 m₀ | Γ–Y | [5] | ||

| 0.50 m₀ | Γ–Z | [5] | ||

| Hole Effective Mass (heavy) | GGA | 0.52 m₀ | Γ–X | [5] |

| 0.52 m₀ | Γ–Y | [5] | ||

| 1.54 m₀ | Γ–Z | [5] |

m₀ represents the free electron mass.

Methodologies and Workflows

Computational Protocol: GW Approximation

The GW approximation is a sophisticated method used to calculate the electronic self-energy, which provides quasiparticle corrections to the eigenvalues obtained from a preceding DFT calculation. The "single-shot" G0W0 approach is a common implementation.[7]

Detailed Steps for G0W0 Calculation:

-

Ground-State DFT Calculation : A standard self-consistent field (SCF) calculation is performed using a chosen functional (e.g., GGA) to obtain the ground-state electronic density, wavefunctions (ψnk ), and eigenvalues (εnk ).[4][7] This provides the one-electron basis set required for the subsequent steps.

-

Extended Band Structure Calculation : The calculation is repeated non-self-consistently with a large number of empty conduction bands. A significant number of unoccupied orbitals is crucial for the convergence of the self-energy calculation.[7]

-

Self-Energy Calculation : The Green's function (G) and the screened Coulomb interaction (W) are constructed from the DFT eigenvalues and wavefunctions.[4] The self-energy (Σ = iGW) is then calculated.

-

Quasiparticle Energy Correction : The quasiparticle energies (Enk ) are obtained by applying the self-energy correction to the initial DFT eigenvalues. In the G0W0 method, this is typically done using first-order perturbation theory. The difference Enk - εnk is known as the quasiparticle correction.[4][7]

Experimental Protocol: Optical Band Gap Determination

The experimental band gap of a semiconductor is commonly determined from its optical absorption properties using UV-visible spectroscopy. For thin films, this involves measuring transmittance and reflectance spectra.

Detailed Steps for Optical Characterization:

-

Sample Preparation : A thin film of CaSnO3 is synthesized on a transparent substrate (e.g., LaAlO3 or quartz) using methods like pulsed laser deposition or spray pyrolysis.[6][8]

-

Spectroscopy Measurement : The transmittance (T) and reflectance (R) of the film are measured over a wide wavelength range using a spectrophotometer.[1]

-

Absorption Coefficient Calculation : The absorption coefficient (α) is calculated from the measured T and R, accounting for the film thickness (d).

-

Tauc Plot Analysis : The relationship between the absorption coefficient and photon energy (hν) is given by the Tauc equation: (αhν)n = A(hν - Eg), where Eg is the optical band gap. The exponent n depends on the nature of the electronic transition (n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition).

-

Band Gap Extraction : A Tauc plot of (αhν)n versus hν is created. The linear portion of the plot is extrapolated to the energy axis (where (αhν)n = 0) to determine the value of the band gap, Eg.[5]

References

- 1. Wide-Bandgap CaSnO3 Perovskite As an Efficient and Selective Deep-UV Absorber for Self-Powered and High-Performance p-i-n Photodetector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electronic band gap, GW (VASP) - Mat3ra Documentation [docs.mat3ra.com]

- 8. pubs.acs.org [pubs.acs.org]

Ab Initio Calculations of CaSnO3 Optical Properties: A Technical Guide

Introduction: Calcium stannate (CaSnO3), a perovskite oxide, is a promising wide-bandgap semiconductor for applications in transparent conducting oxides, capacitors, and various optoelectronic devices.[1][2][3] A thorough understanding of its optical properties is crucial for designing and optimizing these applications. Ab initio calculations, based on first-principles quantum mechanics, provide a powerful theoretical framework for investigating the electronic and optical behavior of materials at a fundamental level. This guide details the computational methodologies used to determine the optical properties of CaSnO3 and summarizes key quantitative findings from the literature.

Crystal and Electronic Structure

CaSnO3 primarily crystallizes in an orthorhombic perovskite structure belonging to the Pnma space group.[4] It can also exist in other phases, such as cubic and trigonal (ilmenite-type), under specific conditions.[5][6] The electronic structure of orthorhombic CaSnO3 features a direct energy band gap, making it suitable for optoelectronic applications.[2] However, the calculated value of this band gap is highly sensitive to the theoretical approach used.[2][5] The valence band is primarily composed of O 2p states, while the conduction band is dominated by Sn 5s states.

Computational Methodology

Ab initio investigations of CaSnO3 are predominantly performed using Density Functional Theory (DFT).[2][7] The general workflow involves geometric optimization of the crystal structure, followed by a self-consistent field (SCF) calculation to determine the ground-state electronic properties, from which the optical properties are then derived.

-

Structural Optimization: The initial step involves relaxing the crystal lattice parameters and atomic positions to find the minimum energy configuration. This is typically done until the forces on each atom and the stress on the unit cell fall below a defined tolerance threshold.

-

Electronic Structure Calculation: Using the optimized geometry, the electronic band structure and density of states (DOS) are calculated. The choice of the exchange-correlation functional is critical in this step.

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are common functionals that provide a good description of structural properties but tend to underestimate the band gap.[2][5]

-

Hybrid Functionals (e.g., B3LYP, HSE06): These functionals mix a portion of exact Hartree-Fock exchange with DFT exchange, generally yielding more accurate band gaps.[2][8]

-

GW Approximation: For a more precise determination of the quasiparticle band gap, many-body perturbation theory, often in the GW approximation, is employed.[5]

-

-

Optical Properties Calculation: The optical properties are determined from the frequency-dependent complex dielectric function, ε(ω) = ε1(ω) + iε2(ω). The imaginary part, ε2(ω), is calculated first based on the electronic band structure and the momentum matrix elements between occupied and unoccupied states. The real part, ε1(ω), is then obtained from the imaginary part using the Kramers-Kronig relations.[9][10]

Below is a diagram illustrating the standard computational workflow for calculating optical properties.

Calculated Optical Properties

The interaction of light with a material is comprehensively described by its complex dielectric function, ε(ω). All other macroscopic optical constants can be derived from this fundamental quantity.

-

Complex Dielectric Function (ε(ω)): The imaginary part, ε2(ω), is related to light absorption, with peaks corresponding to electronic transitions between valence and conduction bands. The real part, ε1(ω), describes the polarization of the material.[9] A negative value of ε1(ω) can indicate metallic behavior.[9]

-

Absorption Coefficient (α(ω)): This measures how far light of a specific energy can penetrate a material before being absorbed.[10]

-

Refractive Index (n(ω)) and Extinction Coefficient (k(ω)): These are the real and imaginary parts of the complex refractive index (N = n + ik). The refractive index relates to the phase velocity of light in the material, while the extinction coefficient is directly related to absorption.[10]

-

Reflectivity (R(ω)): This describes the fraction of light that is reflected from the material's surface.[10]

-

Energy Loss Function (L(ω)): This property describes the energy lost by an electron passing through the material and is significant for electron spectroscopy.[10]

The following diagram illustrates the relationships between these optical properties.

Quantitative Data Summary

The results of ab initio calculations provide valuable quantitative data. Below are tables summarizing the structural and electronic parameters for orthorhombic CaSnO3 from various theoretical studies.

Table 1: Calculated and Experimental Lattice Parameters for Orthorhombic CaSnO3 (Space Group: Pnma)

| Method | a (Å) | b (Å) | c (Å) | Volume (ų) | Source |

| GGA | 5.52 | 5.70 | 7.91 | 248.81 | [4] |

| GGA-PBE | Slightly larger than experimental | - | - | - | [3] |

| Experimental | 5.525 | 5.698 | 7.905 | 248.86 | [4] |

Table 2: Calculated and Experimental Band Gaps (Eg) for CaSnO3

| Phase | Method | Band Gap Type | Calculated Eg (eV) | Experimental Eg (eV) | Source |

| Orthorhombic | GGA | Direct | 1.95 | ~3.7-4.27 | [2] |

| Orthorhombic | LDA | Direct | 2.92 | ~3.7-4.27 | [2] |

| Orthorhombic | DFT (unspecified) | - | 2.33 | - | [4] |

| Trigonal (Ilmenite) | GGA | Indirect | 2.92 | 4.4 | [5] |

| Trigonal (Ilmenite) | GW Approximation | Indirect | 4.54 | 4.4 | [5] |

| Orthorhombic | - | Direct | - | 3.73 | [2] |

Note: The significant underestimation of the band gap by LDA and GGA functionals is a well-known limitation. The GW approximation provides a result in much better agreement with experimental values for the trigonal phase.[5]

Conclusion

Ab initio calculations based on DFT are indispensable for predicting and understanding the optical properties of CaSnO3. The theoretical framework allows for the detailed analysis of the dielectric function, absorption spectrum, and other related optical constants. A key takeaway from numerous studies is the critical role of the exchange-correlation functional; while standard LDA and GGA functionals are adequate for structural properties, more advanced methods like hybrid functionals or the GW approximation are necessary for an accurate prediction of the electronic band gap.[2][5] The insights gained from these computational studies are vital for guiding the development of CaSnO3-based materials for advanced optoelectronic technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. hefjournal.org [hefjournal.org]

- 10. Optical properties in CASTEP [tcm.phy.cam.ac.uk]

charge carrier dynamics in CaSnO3

An In-depth Technical Guide to Charge Carrier Dynamics in Calcium Stannate (CaSnO₃)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Stannate (CaSnO₃), an alkaline earth stannate with a perovskite crystal structure, is emerging as a highly promising ultrawide-bandgap (UWBG) semiconductor. Its notable properties, including a wide band gap of approximately 4.6 eV, high transparency to visible light, and excellent chemical and thermal stability, make it a compelling candidate for next-generation applications in high-power electronics, deep-ultraviolet (DUV) optoelectronics, and as a transparent conducting oxide (TCO).[1][2][3] The electronic structure of CaSnO₃ is distinct, with a conduction band minimum primarily derived from Sn 5s orbitals, which results in a low electron effective mass and paves the way for high electron mobility.[1]

However, the experimentally reported electronic properties of CaSnO₃, particularly electron mobility, show significant variation, ranging from below 4 cm²/Vs to 42 cm²/Vs.[1][2] This variability is highly dependent on sample quality, doping effectiveness, and the prevalence of scattering mechanisms. Understanding the fundamental charge carrier dynamics—how electrons are generated, transported, and recombine—is critical to unlocking the full potential of this material. This technical guide provides a comprehensive overview of the core charge carrier properties of CaSnO₃, details the key experimental and computational methodologies used for its study, and visualizes the fundamental processes governing its electronic behavior.

Crystal and Electronic Structure